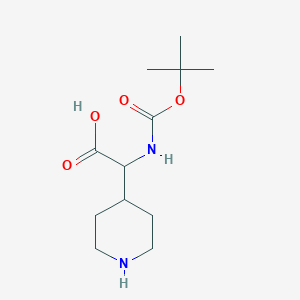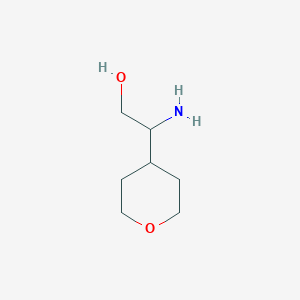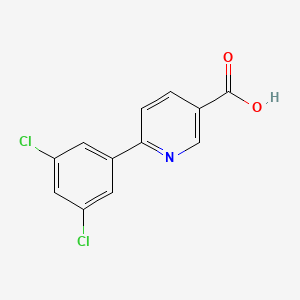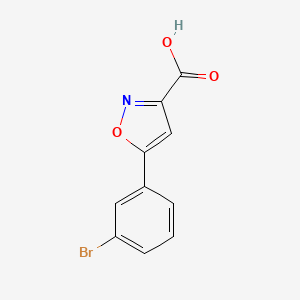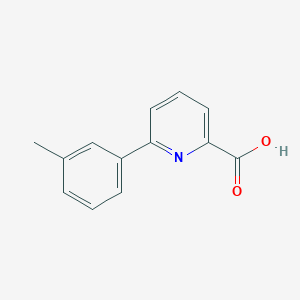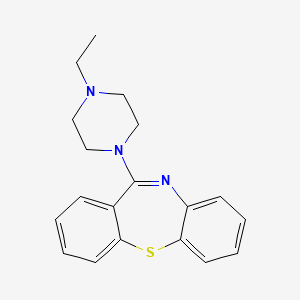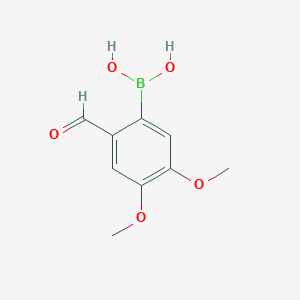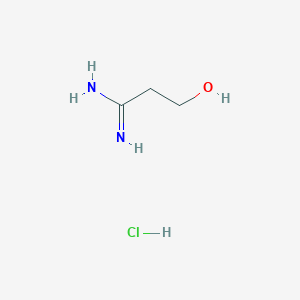
3-Hydroxypropanimidamide hydrochloride
Übersicht
Beschreibung
3-Hydroxypropanimidamide hydrochloride is an organic compound with the empirical formula C3H9ClN2O and a molecular weight of 124.57 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxypropanimidamide hydrochloride consists of a hydrochloride cationic center readily undergoing deprotonation, as well as a stable, strong quaternary ammonium group and alkyl chains capable of strong interactions .Chemical Reactions Analysis
Specific chemical reactions involving 3-Hydroxypropanimidamide hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
3-Hydroxypropanimidamide hydrochloride has a molecular weight of 124.57 g/mol, 4 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds. Its exact mass and monoisotopic mass are 124.0403406 g/mol. It has a topological polar surface area of 70.1 Ų, a heavy atom count of 7, and a complexity of 52.8 .Wissenschaftliche Forschungsanwendungen
Application in Bio-based Chemical Production
3-Hydroxypropanimidamide hydrochloride is closely related to 3-hydroxypropionic acid (3-HP), a valuable platform chemical with significant demand in the global market. 3-HP can be produced from various renewable resources and is used as a precursor in the industrial production of numerous chemicals, such as acrylic acid and its derivatives. In polymerized form, 3-HP contributes to bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP, including new approaches for introducing heterologous pathways, precise control of gene expression, rational enzyme engineering, and optimizing fermentation conditions. However, current production processes have not yet achieved levels required for industrial exploitation (Jers et al., 2019).
Engineering Bacillus subtilis for Enhanced Production
The development of cell factories for synthesizing 3-HP, a derivative of 3-Hydroxypropanimidamide hydrochloride, has gained interest. Efforts to use Bacillus subtilis, a generally recognized as safe organism, for 3-HP production have shown promise. Optimizing bioprocess conditions and further engineering of the B. subtilis strain have improved 3-HP production, indicating potential for commercial exploitation (Garg et al., 2023).
Antimalarial Applications
3-Hydroxypropanimidamide derivatives, such as 3-Hydroxypropanamidines, have emerged as promising antiplasmodial agents. They exhibit excellent in vitro activity against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. The compounds also show strong in vivo activity in the Plasmodium berghei mouse model, with significant cure rates, indicating their potential as orally active antimalarials (Knaab et al., 2021).
Solvent Effects in Spectroscopic Studies
The solvent effects on the vibrational spectrum of molecules related to 3-Hydroxypropanimidamide hydrochloride, such as 3-hydroxyflavone, have been studied to understand the solvation behavior of flavonoids. These studies, which involve experimental and simulation approaches, help in discussing the solvation behavior of complex flavonoids and could be relevant for understanding the behavior of 3-Hydroxypropanimidamide hydrochloride in different environments (Seitsonen et al., 2019).
Microbial Synthesis from Renewable Substrates
The microbial synthesis of 3-Hydroxypropanimidamide hydrochloride derivatives, like 3-HP, from renewable substrates has been a significant area of research. This review provides an overview of the microbial synthesis of 3-HP, discussing the main biosynthesis pathways, chassis strains, major carbon sources used, and fermentation processes. This knowledge is crucial for developing sustainable and green methods for producing 3-Hydroxypropanimidamide hydrochloride and its derivatives (Wang et al., 2023).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxypropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c4-3(5)1-2-6;/h6H,1-2H2,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCVBRYYIBZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621420 | |
| Record name | 3-Hydroxypropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropanimidamide hydrochloride | |
CAS RN |
53868-56-7 | |
| Record name | 3-Hydroxypropanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-propionamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)

